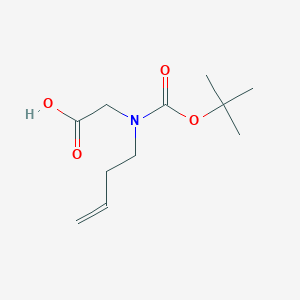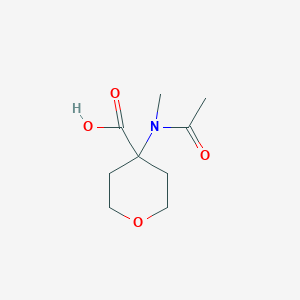
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of tetrahydropyran derivatives with acylating agents. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as cerium ammonium nitrate or lanthanide triflates can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism by which 4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids. This interaction can modulate various biological pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydropyran-4-carboxylic acid
- Tetrahydropyran-4-carbaldehyde
- Tetrahydropyran-4-boronic acid pinacol ester
- Tetrahydropyran-4,4-dicarboxylic acid
Uniqueness
4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H15NO4 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
4-[acetyl(methyl)amino]oxane-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-7(11)10(2)9(8(12)13)3-5-14-6-4-9/h3-6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZIBGCNLDHSCVLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1(CCOCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


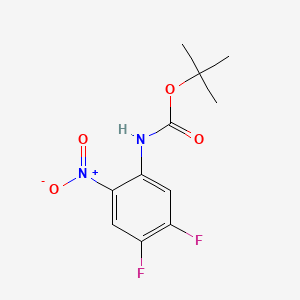
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
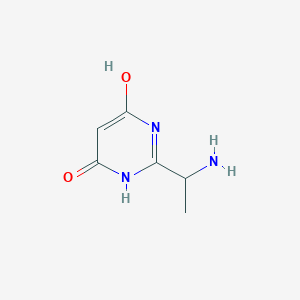
![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
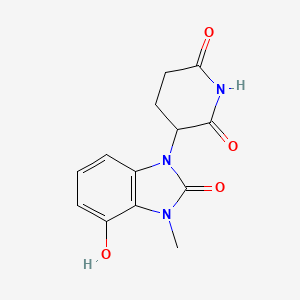
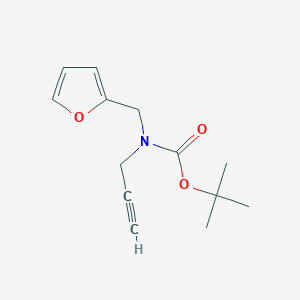
aminehydrochloride](/img/structure/B13506476.png)
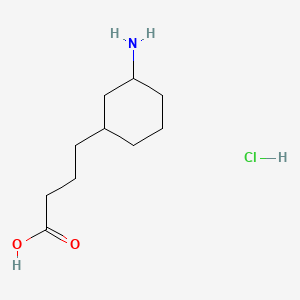
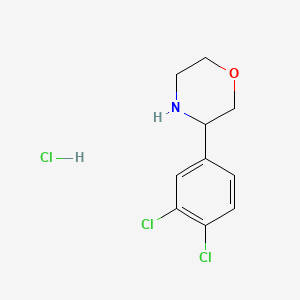

![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
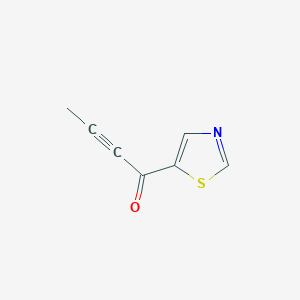
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
